molecular formula C35H70N2O8 B1261801 Rhizochalin d

Rhizochalin d

Cat. No.: B1261801
M. Wt: 646.9 g/mol
InChI Key: ZOLNKPLWFFLILG-AQSVXNOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhizochalin D is a two-headed glycosphingolipid isolated from the marine sponge Rhizochalina incrustata . It is a C29 homologue of the canonical C28 dimeric sphingolipid structures, characterized by a rare threo configuration . The compound's structure, including its absolute configuration, has been established using spectroscopic data and chemical methods. Research on rhizochalin derivatives has revealed significant potential in oncology, particularly in castration-resistant prostate cancer (CRPC) . Studies on the related compound rhizochalinin (the aglycon of rhizochalin) show it induces caspase-dependent apoptosis and inhibits pro-survival autophagy in cancer cells . It demonstrates high efficacy in AR-V7 positive cancer models, a variant associated with resistance to standard therapies like enzalutamide and abiraterone, by downregulating AR-V7 expression and resensitizing cells to treatment . Furthermore, rhizochalin and its derivatives have been identified as potent modulators of aquaglyceroporins, specifically inhibiting glycerol transport through AQP3 and AQP7 at nanomolar concentrations, suggesting a novel mechanism of action and potential for further research . Structure-activity relationship (SAR) studies indicate that the aglycone forms and specific functional groups at the C-18 position are critical for optimal cytotoxic and signaling inhibitory activity . This compound is provided For Research Use Only and is a valuable tool for investigating marine-derived anticancer agents and their mechanisms of action.

Properties

Molecular Formula

C35H70N2O8

Molecular Weight

646.9 g/mol

IUPAC Name

(2R,3R,27R,28R)-2,28-diamino-3-hydroxy-27-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonacosan-12-one

InChI

InChI=1S/C35H70N2O8/c1-26(36)29(40)23-19-15-12-11-14-18-22-28(39)21-17-13-9-7-5-3-4-6-8-10-16-20-24-30(27(2)37)44-35-34(43)33(42)32(41)31(25-38)45-35/h26-27,29-35,38,40-43H,3-25,36-37H2,1-2H3/t26-,27-,29-,30-,31-,32+,33+,34-,35-/m1/s1

InChI Key

ZOLNKPLWFFLILG-AQSVXNOCSA-N

Isomeric SMILES

C[C@H]([C@@H](CCCCCCCCC(=O)CCCCCCCCCCCCCC[C@H]([C@@H](C)N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)N

Canonical SMILES

CC(C(CCCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)OC1C(C(C(C(O1)CO)O)O)O)O)N

Synonyms

rhizochalin D

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Rhizochalin D

Application of Advanced Spectroscopic Techniques for Structure Determination

The foundational step in characterizing Rhizochalin D involved a suite of non-destructive spectroscopic techniques. These methods provided a detailed picture of the molecule's connectivity, molecular formula, and three-dimensional arrangement. The structure was primarily established through a combination of detailed spectroscopic data analysis. acs.orgnih.gov this compound was identified as an unusual C29 homologue of the more typical C28 dimeric sphingolipids, isolated from the marine sponge Rhizochalina incrustata. researchgate.netmolaid.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the molecular framework of this compound. nih.gov A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were utilized to establish the planar structure and relative configuration of the molecule. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum revealed the presence of signals corresponding to a long aliphatic chain, two amino alcohol termini, and a sugar moiety. The ¹³C NMR spectrum confirmed the presence of 29 carbon atoms, a key feature distinguishing it from other rhizochalins. mdpi.com

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) experiments were used to establish proton-proton couplings, allowing for the tracing of the contiguous spin systems within the long alkyl chain and the sugar ring. wikipedia.org Heteronuclear Single Quantum Coherence (HSQC) correlated each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed longer-range (2-3 bond) correlations. These HMBC correlations were crucial for connecting the disparate fragments, such as linking the anomeric proton of the galactose unit to C-3 of the sphingolipid backbone and identifying the position of the ketone. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Structural Moieties in Rhizochalin Derivatives (Note: Specific data for this compound is not fully available in the provided sources; this table is representative of data for closely related rhizochalin structures like isorhizochalin peracetate) researchgate.net

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
24.6550.2
34.1574.9
1' (Gal)4.30101.5
172.4042.9
18 (C=O)-211.8
192.4042.9
283.1044.1
291.1517.5

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provided the exact mass of this compound, a critical piece of data for confirming its molecular formula. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high precision allows for the unambiguous determination of the elemental composition from the measured mass. For this compound, HRMS data would have confirmed the molecular formula as C₂₉H₅₈N₂O₉, distinguishing it from other potential isobaric compounds and its C28 homologues. researchgate.netmolaid.com

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

The determination of the absolute configuration of the multiple stereocenters in this compound was accomplished using Electronic Circular Dichroism (ECD) spectroscopy. researchgate.net ECD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.comencyclopedia.pub

For complex acyclic molecules like this compound, the direct interpretation of ECD spectra can be challenging. Therefore, a common strategy involves chemical derivatization to introduce strong chromophores into the molecule. In the study of related compounds like isorhizochalin, a perbenzoate derivative was analyzed. nih.gov The interaction between these introduced chromophores in a chiral environment gives rise to characteristic ECD signals, known as Cotton effects. The sign and shape of these effects can be analyzed using the exciton (B1674681) chirality method to assign the absolute configuration of the adjacent stereocenters. encyclopedia.pub This analysis, likely by comparing the ECD spectrum of the derivative to those of stereochemically known model compounds, established the absolute stereochemistry at the two terminal amino alcohol units. nih.govsemanticscholar.org

Chemical Derivatization and Degradation Methods in Structural Elucidation

To overcome the limitations of purely spectroscopic analysis, particularly in pinpointing the exact location of functional groups within a long, flexible chain, chemical methods were employed. researchgate.net

Micromolar-Scale Baeyer–Villiger Oxidation for Carbonyl Position Determination

A key structural question was the precise location of the ketone carbonyl group along the 29-carbon chain. This was definitively answered using a micromolar-scale Baeyer–Villiger oxidation. acs.orgnih.govresearchgate.net This reaction selectively oxidizes a ketone to an ester (or lactone if cyclic). The subsequent hydrolysis of the resulting ester cleaves the carbon chain at the site of the original ketone.

In the case of this compound, oxidation of the ketone at C-18 followed by hydrolysis would yield two distinct fragments. The analysis of these degradation products, typically by Liquid Chromatography-Mass Spectrometry (LCMS), allows for their unequivocal identification, thereby confirming the C-18 position of the keto group. acs.orgnih.gov This method proved robust and was also used to revise the structure of another related natural product, oceanapiside. nih.gov

Table 2: Positional Confirmation of Carbonyl Group via Baeyer-Villiger Oxidation

Proposed Carbonyl PositionPredicted Oxidation/Hydrolysis ProductsExperimental Result
C-11 (Hypothetical)A C10 dicarboxylic acid with an amino alcohol terminus and a C18 alkyl chain with an amino alcohol terminus.Not Observed
C-18 (Confirmed)A C17 dicarboxylic acid with an amino alcohol terminus and a C11 alkyl chain with an amino alcohol terminus.Observed via LCMS analysis of reaction products. nih.gov

Synthesis of Model Compounds for Absolute Configuration Verification

While ECD provides crucial data on stereochemistry, its interpretation is often solidified by comparison with synthetic standards. The absolute configuration of complex molecules like this compound relies on correlating spectral data to that of simpler, stereochemically pure model compounds. mdpi.com

For this compound, this would involve the synthesis of the four possible stereoisomers of the terminal 2-amino-3-ol fragments (D/L-threo and D/L-erythro). The spectroscopic data (NMR) and chiroptical properties (ECD) of the natural product's degradation fragments could then be directly compared to these synthetic models. A match in data provides unambiguous proof of the stereochemistry at each end of the molecule. nih.gov This comparative approach, correlating natural product fragments to known synthetic compounds, is a cornerstone of modern natural product structure elucidation. semanticscholar.org

Comparative Structural Analysis of this compound as a C₂₉ Homologue

This compound stands out within the family of dimeric sphingolipids due to its unusual 29-carbon atom backbone. acs.orgmdpi.com This makes it an unexpected and rare C₂₉ homologue, as the vast majority of previously identified compounds in this class, such as rhizochalin, possess a C₂₈ chain. acs.orgnih.govacs.orgmdpi.com This single-carbon difference in chain length, while seemingly minor, has significant implications for its biosynthesis and is a key feature distinguishing it from its analogues.

The structural architecture of this compound is best understood in comparison to other related α,ω-bifunctionalized sphingolipids isolated from marine sponges.

Rhizochalin and Rhizochalin C: this compound was isolated alongside Rhizochalin C from Rhizochalina incrustata. acs.orgnih.gov The primary difference between this compound and the canonical rhizochalins is its extended C₂₉ aliphatic chain, compared to the C₂₈ chain of its congeners. mdpi.com

Isorhizochalin: Another related compound from the same sponge is isorhizochalin. While sharing the typical C₂₈ backbone, isorhizochalin is the C-2 epimer of rhizochalin. semanticscholar.orgnih.gov This means it has a different stereochemical configuration (erythro) at the glycosylated 2-amino-3-alkanol terminus, whereas rhizochalin and, by extension, this compound, feature the canonical threo configuration. semanticscholar.orgnih.gov

Oceanapiside and Oceanalin A: These compounds, isolated from sponges of the genus Oceanapia, are also structurally related two-headed sphingolipids. semanticscholar.orgnih.gov The analytical methods developed for the structural elucidation of this compound proved crucial in revising the structure of oceanapiside. acs.orgnih.gov Oceanalin A is another unique hybrid sphingoid glycoside whose absolute structure was confirmed by chemical correlation with rhizochalin. semanticscholar.orgnih.gov

Leucettamol A and Calyxoside: These compounds are further examples of the structural diversity within dimeric sphingolipids. nih.gov Leucettamol A, a C₃₀ bifunctionalized sphingolipid, features pseudo-C₂ symmetry and an erythro configuration at both ends of its chain. nih.gov These comparisons highlight the subtle but important structural variations—chain length, stereochemistry, and functional group placement—that define this class of marine natural products.

Table 2: Comparative Analysis of this compound and Related Dimeric Sphingolipids

CompoundSource OrganismAliphatic Chain LengthKey Structural FeaturesReference
This compound Rhizochalina incrustataC₂₉Threo configuration, keto group at C-18. acs.orgnih.govmdpi.com
Rhizochalin Rhizochalina incrustataC₂₈Canonical C₂₈ structure with threo configuration. semanticscholar.orgnih.gov
Rhizochalin C Rhizochalina incrustataC₂₈A C₂₈ homologue isolated with this compound. acs.orgnih.gov
Isorhizochalin Rhizochalina incrustataC₂₈C-2 epimer of rhizochalin with an erythro configuration. semanticscholar.orgnih.gov
Oceanapiside Oceanapia sp.C₂₈Keto group at C-18. Structure revised based on methods used for this compound. acs.orgsemanticscholar.org
Leucettamol A Leucetta microrhaphisC₃₀Erythro configuration at both ends of the chain. nih.gov
Calyxoside Calyx sp.C₂₈Bipolar sphingolipid. acs.orgnih.gov

Biosynthetic Pathways and Origin of Rhizochalin D

Proposed Biogenetic Hypotheses for Terminal Fragment Formation

The defining feature of rhizochalins is their "two-headed" nature, with vicinal amino alcohol groups at each end of a long aliphatic chain. nih.govacs.org The biogenetic origin of these terminal fragments is thought to begin with a very-long-chain dicarboxylic acid. This precursor would then undergo modifications at both of its carboxyl ends.

The primary hypothesis for the formation of the amino-alcohol termini mirrors the initial step of sphingolipid biosynthesis. researchgate.net This process involves the condensation of an amino acid with a fatty acyl-CoA thioester. researchgate.netwikipedia.org In the case of rhizochalins, it is proposed that an amino acid, such as alanine, condenses with the carboxyl groups at both ends of the dicarboxylic acid precursor. researchgate.netacs.org

Further complexity arises from the stereochemistry of these terminal groups. Research on related dimeric sphingolipids, like oceanapiside, suggests a remarkable "enantiodivergent biogenesis." capes.gov.bracs.org This hypothesis posits that the two ends of the molecule could be synthesized using different enantiomers of amino acid precursors (e.g., L-alanine at one terminus and D-alanine at the other). This would require the organism to possess highly specific and potentially distinct enzymes for each end. One proposal suggests that at least two independent amino acid fatty acyl transferases may be active, each incorporating an amino acid with a different stereoselectivity. nih.gov

FeatureProposed Biogenetic OriginImplication
Backbone Very-long-chain (C29) dicarboxylic acidRequires fatty acid synthesis, elongation, and ω-oxidation.
Terminal Groups Condensation with amino acid precursors (e.g., Alanine)A process analogous to the first step of sphingolipid biosynthesis.
Stereochemistry Potential for enantiodivergent synthesis using L- and D-amino acidsSuggests the involvement of multiple, highly specific enzymes.

Enzymatic Components and Mechanisms in Rhizochalin Biosynthesis

While the specific enzymatic machinery for Rhizochalin D biosynthesis has not been fully elucidated, a probable pathway can be constructed based on known enzymes from related metabolic processes. The formation of this complex molecule likely requires a suite of enzymes from both fatty acid and sphingolipid synthesis.

Fatty Acid Synthesis and Elongation : The construction of the long C29 aliphatic chain is the initial phase. This process would involve standard fatty acid synthases followed by fatty acid elongase enzymes to extend the chain to its required length. Sponges are known to possess enzymes that create very-long-chain fatty acids (VLCFAs). researchgate.netmdpi.com

Omega (ω)-Oxidation : To create the bifunctional dicarboxylic acid precursor, the terminal methyl (omega) carbon of the VLCFA must be oxidized. This is accomplished through ω-oxidation, a pathway that occurs in the endoplasmic reticulum. allen.in The key enzymes in this process are:

Cytochrome P450 oxidases : These enzymes introduce a hydroxyl group at the omega carbon. allen.injst.go.jp

Alcohol dehydrogenases : This class of enzymes oxidizes the newly formed hydroxyl group into an aldehyde. allen.in

Aldehyde dehydrogenases : These enzymes complete the process by oxidizing the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid. allen.in

Terminal Group Formation : The final stage involves the condensation of amino acids onto both ends of the dicarboxylic acid. This step is catalyzed by an α-oxoamine synthase , such as serine palmitoyltransferase (SPT) , which is the key enzyme initiating canonical sphingolipid biosynthesis by condensing serine and palmitoyl-CoA. wikipedia.orgembopress.org For rhizochalins, this enzyme (or a related transferase) would need to act on both ends of the dicarboxylic acid precursor, utilizing an amino acid like alanine. researchgate.netnih.gov Subsequent reductions by reductases and modifications by desaturases would likely be required to produce the final amino alcohol structure at each terminus.

Insights from Mixed Biosynthesis Origins in Marine Organisms

The proposed pathway for this compound is a clear example of mixed biosynthesis, a phenomenon where organisms combine components of distinct metabolic pathways to generate novel secondary metabolites. capes.gov.br Marine invertebrates, particularly sponges and their microbial symbionts, are renowned for their chemical creativity and are a rich source of compounds with unusual structures derived from such mixed pathways. nih.govnih.gov

In the case of this compound, the biosynthesis merges:

Fatty Acid Metabolism : Specifically, the synthesis and ω-oxidation of a very-long-chain fatty acid to produce a rare dicarboxylic acid backbone. researchgate.netallen.in

Amino Acid/Sphingolipid Metabolism : The condensation of amino acids onto a lipid backbone to create the characteristic amino alcohol head groups. researchgate.netacs.org

This merging of pathways allows the organism to create a pseudo-symmetrical, bola-like molecule—one with two polar head groups connected by a long, non-polar chain. nih.gov Such structures are rare in nature and their biosynthesis highlights the unique enzymatic capabilities that have evolved in marine organisms, enabling the production of structurally diverse and biologically active compounds. nih.gov

Chemical Synthesis and Analog Development of Rhizochalin D

Total Synthesis Methodologies for Rhizochalin-Related Sphingolipids

The total synthesis of Rhizochalin and its related two-headed sphingolipids presents a significant challenge to organic chemists due to their long, bifunctionalized aliphatic chains and multiple stereocenters. Research in this area has focused on developing convergent and stereocontrolled strategies to assemble these unique molecular architectures.

D-Glucosamine-Derived Synthons for L-threo-Sphingoid Base Assembly

A key challenge in the synthesis of rhizochalin-type compounds is the construction of the L-threo-configured aminodiol termini, which are antipodal to the more common D-erythro configuration found in mammalian sphingolipids. nih.gov A practical and efficient method has been developed that utilizes inexpensive D-glucosamine as a chiral starting material. nih.govacs.org

This strategy involves a remarkable one-pot, five-step transformation that converts unprotected D-glucosamine into a versatile (R,R)-2-aminohex-5-en-1,3-diol synthon. nih.govnih.gov The sequence is initiated by an indium-mediated Barbier reaction. nih.govnih.gov This approach cleverly re-functionalizes the carbohydrate scaffold, inverting the orientation of oxidative remodeling to produce D-serine-related synthons suitable for building the L-threo sphingoid base. nih.gov The utility of this methodology was demonstrated in the first total synthesis of rhizochalinin (B15139298) C, the aglycone of a related natural product, rhizochalin C, isolated from the marine sponge Rhizochalina incrustata. nih.govnih.govresearchgate.net This method provides a powerful tool for accessing the specific stereochemistry prevalent in many invertebrate-derived sphingolipids. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Alkyl Chain Elongation

The construction of the long aliphatic backbone of rhizochalin and its analogs relies heavily on powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for this purpose. nih.gov An efficient method for alkyl-alkyl Negishi cross-coupling of unactivated primary alkyl halides with alkyl organozinc reagents has been specifically applied toward the synthesis of rhizochalin. canada.ca

This methodology led to the development of an air- and moisture-stable N-heterocyclic carbene (NHC)-Palladium precatalyst, Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation). canada.ca This catalyst system proved highly effective for coupling various alkyl halides and pseudohalides with organozinc reagents, providing the desired long-chain products in high yields. canada.ca The protocol is noted for its tolerance of various functional groups, a crucial feature when dealing with complex, multifunctional molecules like rhizochalin. canada.ca The power of palladium-catalyzed reactions, such as the Stille and Suzuki couplings, has also been highlighted in the synthesis of other complex natural products, underscoring their broad applicability in constructing intricate molecular frameworks. scielo.br

Semi-Synthetic Modification Strategies of Rhizochalin

Leveraging the natural product itself, isolated from marine sponges like Rhizochalina incrustata, semi-synthetic strategies provide direct access to novel analogs for biological evaluation. nih.govoncotarget.com These modifications aim to probe the importance of different functional groups within the parent molecule. nih.gov

Hydrolytic Generation of Rhizochalinin (Aglycon)

A primary and critical modification of rhizochalin is the removal of its sugar moiety. nih.gov The aglycone, known as rhizochalinin, is readily generated via acid-catalyzed hydrolysis of the parent glycoside. nih.govoncotarget.comresearchgate.net This transformation is a key step in many studies, as the elimination of the sugar residue has been found to significantly impact biological activity. nih.govoncotarget.com Rhizochalinin, a sphingolipid-like semi-synthetic compound, serves as a crucial precursor for the synthesis of further derivatives and is often more biologically active than its glycosylated parent. oncotarget.commdpi.comnih.gov

Targeted Synthesis of Hydroxy- and Amino-Derivatives

To further explore the structure-activity landscape, the 18-keto group of both rhizochalin and rhizochalinin has been a primary target for chemical modification. nih.gov New 18-hydroxy- and 18-amino-derivatives have been synthesized to assess how changes in polarity and the introduction of a nitrogen atom affect biological function. nih.govnih.gov

The synthesis of these derivatives is achieved through straightforward chemical reactions.

18-Hydroxy-derivatives : These are produced via hydrogenation, reducing the ketone at position 18 to a secondary alcohol. nih.govoncotarget.com

18-Amino-derivatives : A consecutive reduction and amination (reductive amination) of the 18-keto group is used to introduce an amino group at this position. nih.govoncotarget.com

These semi-synthetic approaches have successfully generated a small library of compounds, including 18-hydroxyrhizochalin, 18-hydroxyrhizochalinin, 18-aminorhizochalin, and 18-aminorhizochalinin, allowing for detailed structure-activity relationship studies. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Rhizochalin Analogs

Systematic modification of the rhizochalin structure has yielded crucial insights into the molecular features required for its biological effects, particularly its anticancer properties. nih.govnih.gov

A primary finding from SAR studies is that the aglycones are distinctly more cytotoxic compared to their parent glycosides. nih.govoncotarget.comnih.gov The elimination of the sugar moiety was found to be a critical factor for the ability of these compounds to suppress androgen receptor (AR) signaling, a key pathway in certain cancers. nih.govnih.gov

Furthermore, modifications at the 18-position of the aliphatic chain have revealed a clear trend in activity. SAR analysis demonstrated an increase in pro-apoptotic activity in the following order: 18-amino < 18-hydroxy < 18-keto derivatives. nih.govoncotarget.comnih.gov This indicates that the 18-keto group, as found in the natural rhizochalin and its aglycone rhizochalinin, is optimal for inducing apoptosis among the analogs tested. Based on these findings, rhizochalinin and 18-hydroxyrhizochalinin were identified as the most promising derivatives for further development. nih.govoncotarget.comnih.gov

The table below summarizes the cytotoxic activity of Rhizochalin and its synthesized derivatives against a panel of human prostate cancer cell lines.

CompoundPC-3 (IC50, &micro;M)DU145 (IC50, &micro;M)LNCaP (IC50, &micro;M)22Rv1 (IC50, &micro;M)VCaP (IC50, &micro;M)
(1) Rhizochalin1.5 &plusmn; 0.21.8 &plusmn; 0.31.9 &plusmn; 0.11.3 &plusmn; 0.21.4 &plusmn; 0.1
(2) Rhizochalinin0.9 &plusmn; 0.11.1 &plusmn; 0.11.0 &plusmn; 0.20.6 &plusmn; 0.050.7 &plusmn; 0.08
(3) 18-Hydroxyrhizochalin2.1 &plusmn; 0.32.5 &plusmn; 0.42.2 &plusmn; 0.31.8 &plusmn; 0.21.9 &plusmn; 0.3
(4) 18-Hydroxyrhizochalinin1.2 &plusmn; 0.21.4 &plusmn; 0.31.3 &plusmn; 0.10.8 &plusmn; 0.10.9 &plusmn; 0.1
(5) 18-Aminorhizochalin4.5 &plusmn; 0.85.1 &plusmn; 0.94.8 &plusmn; 0.73.9 &plusmn; 0.54.1 &plusmn; 0.6
(6) 18-Aminorhizochalinin2.8 &plusmn; 0.43.2 &plusmn; 0.52.9 &plusmn; 0.31.5 &plusmn; 0.21.8 &plusmn; 0.2

Data sourced from Oncotarget. oncotarget.com

Influence of Sugar Moiety Elimination on Biological Efficacy

A key area of investigation in the SAR of Rhizochalin D has been the role of its sugar moiety. nih.gov The aglycone of this compound, known as Rhizochalinin, is the molecule without its characteristic sugar group. oncotarget.com Studies have consistently shown that the elimination of this sugar can lead to a marked increase in certain biological activities.

In research focused on castration-resistant prostate cancer (CRPC), a comparison between this compound (a glycoside) and its aglycone, Rhizochalinin, revealed that the aglycones were generally more cytotoxic. nih.govresearchgate.net The removal of the sugar was found to be a critical factor for the compound's ability to suppress androgen receptor (AR) signaling, a key pathway in this type of cancer. oncotarget.com Specifically, the aglycones demonstrated a more pronounced ability to induce G2/M cell cycle arrest in PC-3 human cancer cells compared to their glycoside counterparts. oncotarget.com

Further studies have explored the impact of the sugar moiety on the modulation of aquaglyceroporins, which are membrane channels that transport glycerol (B35011). mdpi.com In one study, the peracetyl aglycon of rhizochalin showed a significantly more potent inhibitory effect on glycerol permeability in murine erythrocytes and human epithelial cells than rhizochalin itself. mdpi.comresearchgate.net It is theorized that the absence of the bulky glucopyranosyl sugar moiety on one of the polar ends of the molecule may facilitate a more intimate interaction with the aquaglyceroporin channel or the surrounding membrane lipids. mdpi.com

These findings suggest that while the sugar group is a defining feature of the natural product, its removal can enhance specific biological actions, making the aglycone a promising scaffold for further drug development. nih.gov

Impact of Functional Group Modifications on Bioactivity Profiles

Beyond the removal of the sugar moiety, researchers have synthesized new derivatives of this compound by modifying its various functional groups to probe their influence on bioactivity. nih.govoncotarget.com These modifications primarily target the keto group and involve creating hydroxyl and amino derivatives. nih.gov

In a study on CRPC cells, new 18-hydroxy- and 18-aminorhizochalins and their corresponding aglycones were synthesized. nih.gov All the synthesized compounds, including the modified glycosides and aglycones, exhibited anticancer properties by inducing apoptosis (programmed cell death) and inhibiting pro-survival autophagy. nih.govoncotarget.com However, a clear structure-activity relationship emerged, showing an increase in pro-apoptotic activity in the order of 18-amino < 18-hydroxy < 18-keto derivatives. nih.govoncotarget.com This indicates that the original keto group at the C-18 position is significant for maximizing cytotoxic effects.

The following table summarizes the findings on the cytotoxic activity of various this compound derivatives against human prostate cancer cell lines.

Compound NameModificationRelative Cytotoxic/Pro-apoptotic Activity
This compound Natural Product (18-keto, glycoside)Baseline
Rhizochalinin Aglycone (18-keto, no sugar)More active than glycoside nih.govresearchgate.net
18-Hydroxyrhizochalin Glycoside, keto group reduced to hydroxylLess active than 18-keto derivative nih.gov
18-Aminorhizochalin Glycoside, keto group converted to aminoLeast active among the tested derivatives nih.gov
18-Hydroxyrhizochalinin Aglycone, keto group reduced to hydroxylMore active than its glycoside counterpart nih.gov

The synthesis of these analogs was achieved through methods such as hydrolysis to remove the sugar, hydrogenation to reduce the keto group, and reductive amination to introduce an amino group. oncotarget.com These chemical modifications allow for a fine-tuning of the molecule's properties. For example, while all tested derivatives inhibited cytoprotective autophagy, the elimination of the sugar was particularly crucial for suppressing AR-signaling. nih.gov Based on these comprehensive SAR studies, Rhizochalinin and 18-hydroxyrhizochalinin have been identified as highly promising derivatives for further investigation. nih.govoncotarget.com

Preclinical Biological Activities and Mechanistic Investigations of Rhizochalin D

Anticancer Activity in In Vitro Cellular Models

Rhizochalin D and its derivatives have demonstrated significant anticancer properties across a variety of human cancer cell lines in laboratory settings. These compounds have shown cytotoxic and antiproliferative effects, highlighting their potential as subjects for further oncological research.

Efficacy in Castration-Resistant Prostate Cancer (CRPC) Cell Lines

Studies have revealed that this compound and its synthesized analogs are active against castration-resistant prostate cancer (CRPC) cells. nih.govoncotarget.com CRPC is an advanced form of prostate cancer that no longer responds to androgen deprivation therapy. nih.gov The cytotoxic effects of these compounds have been observed in various CRPC cell lines, including those resistant to standard treatments. nih.govoncotarget.com

A significant challenge in treating CRPC is the development of resistance to second-generation androgen receptor (AR)-targeting drugs like enzalutamide (B1683756) and abiraterone (B193195). oncotarget.comhematologyandoncology.net The presence of androgen receptor splice variants, such as AR-V7, is a key mechanism behind this resistance. oncotarget.comoncotarget.com

Notably, a semi-synthetic derivative of this compound, known as rhizochalinin (B15139298), has been shown to decrease the expression of AR-V7 in human CRPC cells. oncotarget.com This action can resensitize the cancer cells to enzalutamide. oncotarget.com The cytotoxic activity of rhizochalin and its derivatives has been demonstrated in cell lines that are resistant to abiraterone and enzalutamide due to the absence of the androgen receptor (PC-3 and DU145 cell lines) or the presence of AR-V7 (22Rv1 and VCaP cell lines). nih.gov In fact, the most potent cytotoxic effects of rhizochalinin were observed in the AR-V7 positive 22Rv1 and VCaP cells. oncotarget.com This suggests that these compounds may offer a way to overcome common resistance mechanisms in advanced prostate cancer. jhoponline.comjhoponline.com

This compound and its derivatives exhibit cytotoxic activity against human prostate cancer cells, leading to a reduction in cell viability. nih.govoncotarget.com The in vitro cytotoxicity of these compounds has been evaluated using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govsciltp.com

Derivatives of rhizochalin have shown the ability to induce cell death in various prostate cancer cell lines, including PC-3, DU145, LNCaP, 22Rv1, and VCaP, at micromolar or even nanomolar concentrations. nih.gov Structure-activity relationship (SAR) analyses have indicated that the aglycones (the non-sugar part of the molecule) of rhizochalin derivatives are generally more cytotoxic than their glycoside counterparts. nih.govoncotarget.com For instance, the aglycones rhizochalinin and 18-hydroxyrhizochalinin were found to be approximately 10-fold more active in vitro compared to their glycoside forms. nih.gov

In Vitro Cytotoxicity (IC50, μM) of Rhizochalin and its Derivatives in Human Prostate Cancer Cell Lines
CompoundPC-3DU145LNCaP22Rv1VCaP
Rhizochalin (1)16.55 ± 1.3710.75 ± 1.487.88 ± 2.47.37 ± 0.695.81 ± 0.23
Rhizochalinin (2)1.14 ± 0.041.05 ± 0.021.69 ± 0.380.87 ± 0.330.42 ± 0.11
18-hydroxyrhizochalin (3)22.62 ± 0.324.38 ± 0.389.34 ± 0.5711 ± 1.1415.89 ± 5.23
18-hydroxyrhizochalinin (4)2.72 ± 0.132.13 ± 0.193.55 ± 0.451.77 ± 0.990.61 ± 0.08
18-aminorhizochalin (5)46.57 ± 13.7819.29 ± 13.088.97 ± 2.4714.21 ± 5.0918.59 ± 3.46
18-aminorhizochalinin (6)3.39 ± 0.307.82 ± 1.129.31 ± 2.123.46 ± 1.22.67 ± 0.52
Overcoming Drug Resistance in Enzalutamide and Abiraterone-Resistant Sublines

Activity in Other Human Malignancies (e.g., Glioblastoma, Colon Adenocarcinoma, Leukemia)

The anticancer potential of rhizochalin derivatives extends beyond prostate cancer. Research has shown that rhizochalinin is highly active in human glioblastoma cell lines and patient-derived glioma-stem like neurosphere models. acs.orgnih.gov Glioblastoma is a particularly aggressive and common type of malignant brain tumor. immunitybio.com In these models, rhizochalinin was found to inhibit cell proliferation. acs.orgnih.gov

Preliminary studies have also indicated that rhizochalinin has cytotoxic effects on other human cancer cell lines, including THP-1 (a leukemia cell line) and SNU-C4 (a colon adenocarcinoma cell line). oncotarget.com This suggests a broader spectrum of anticancer activity for this class of compounds.

Molecular Mechanisms of Cancer Cell Suppression

The anticancer effects of this compound and its derivatives are attributed to their ability to trigger specific molecular pathways that lead to cancer cell death.

Apoptosis Induction Pathways

A key mechanism by which rhizochalin compounds suppress cancer is through the induction of apoptosis, or programmed cell death. nih.govoncotarget.com Apoptosis can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death. abcam.cnteachmeanatomy.info

Research has demonstrated that rhizochalin and its derivatives induce apoptosis in human castration-resistant prostate cancer cells. nih.govoncotarget.com In human leukemia (HL-60) cells, treatment with rhizochalin has been shown to cause disruption of the mitochondrial membrane potential, cleavage of PARP (a key protein involved in DNA repair and apoptosis), and the activation of caspases-3, -8, and -9. mdpi.com The activation of caspase-8 points to the involvement of the extrinsic death receptor pathway, while the activation of caspase-9 is a hallmark of the intrinsic mitochondrial pathway. mdpi.comthermofisher.com This indicates that rhizochalin can trigger apoptosis through multiple signaling cascades.

Furthermore, studies on rhizochalinin in glioblastoma cells have confirmed its ability to induce apoptosis. acs.orgnih.gov In addition to apoptosis, these compounds have been observed to cause a G2/M phase cell cycle arrest in some cancer cells, further contributing to their antiproliferative effects. nih.govoncotarget.com

Caspase-Dependent Apoptosis Activation

This compound and its analogs have been shown to induce apoptosis in cancer cells through a caspase-dependent pathway. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Treatment with rhizochalin derivatives leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. nih.govresearchgate.net The activation of caspase-3/7 has been observed in cancer cells following treatment, leading to the execution of the apoptotic program. researchgate.net This is further evidenced by DNA fragmentation, a characteristic feature of apoptosis, which results in a sub-G1 population of cells observed in cell cycle analysis. researchgate.net The pro-apoptotic activity is also supported by the upregulation of the pro-apoptotic protein BAD and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Mitochondria-Targeting Effects: Membrane Permeabilization and Reactive Oxygen Species (ROS) Upregulation

A central mechanism of action for this compound and its related compounds is the targeting of mitochondria. nih.gov These molecules induce mitochondrial membrane permeabilization, which disrupts the integrity of the mitochondrial membranes. nih.gov This event is a critical step in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential is a key indicator of this effect. researchgate.net

Furthermore, treatment with these compounds leads to the upregulation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. The induction of cytotoxic ROS is a significant contributor to the anticancer effects of these compounds. nih.gov

Release of Cytotoxic Mitochondrial Proteins and Poly(ADP-ribose) Polymerase (PARP) Cleavage

The permeabilization of the mitochondrial membrane results in the release of cytotoxic proteins from the mitochondrial intermembrane space into the cytoplasm. nih.gov These proteins include cytochrome c and apoptosis-inducing factor (AIF). nih.govmdpi.com The release of cytochrome c into the cytosol is a crucial event that leads to the formation of the apoptosome and the subsequent activation of caspase-9. researchgate.net

Following the activation of executioner caspases like caspase-3, a key substrate, Poly(ADP-ribose) polymerase (PARP), is cleaved. nih.govresearchgate.net PARP is an enzyme involved in DNA repair, and its cleavage by caspases is a classic hallmark of apoptosis, signifying the dismantling of cellular repair mechanisms and commitment to cell death. researchgate.netnih.gov The aglycone of rhizochalin has also been shown to induce the activation of caspase-3 and subsequent PARP cleavage. jst.go.jp

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

The aglycone of rhizochalin (AglRhz) has been found to induce the phosphorylation of AMP-activated protein kinase (AMPK) in colon cancer cells. jst.go.jpcore.ac.uk AMPK is a key cellular energy sensor that, when activated, shifts the cellular metabolism from anabolic (building) to catabolic (breaking down) processes to restore energy balance. mdpi.com The activation of AMPK by AglRhz leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. jst.go.jp This inhibition is mediated through the phosphorylation of Raptor, a component of the mTORC1 complex. jst.go.jp

Autophagy Inhibition and its Role in Modulating Drug Resistance

In advanced stages of cancer, autophagy, a cellular process of self-digestion, can act as a pro-survival mechanism, helping cancer cells to withstand stress and develop resistance to therapies. nih.gov Rhizochalin and its semi-synthetic analog, rhizochalinin, have been found to inhibit this cytoprotective autophagy in human castration-resistant prostate cancer cells. nih.govnih.gov This inhibition of pro-survival autophagy is significant as it can potentially overcome drug resistance. nih.gov The mechanism of autophagy inhibition involves an increase in the levels of LC3B-II, a marker of autophagosomes, suggesting a blockage in the autophagic flux. nih.gov By inhibiting this survival pathway, rhizochalin derivatives can re-sensitize resistant cancer cells to treatment. nih.gov

Androgen Receptor (AR) Signaling Pathway Modulation

In prostate cancer, the androgen receptor (AR) signaling pathway is a crucial driver of tumor growth and progression. nih.gov A major challenge in treating advanced prostate cancer is the emergence of resistance to AR-targeting therapies, often mediated by the expression of AR splice variants, such as AR-V7. nih.gov Rhizochalinin has been shown to decrease the expression of AR-V7 in human castration-resistant prostate cancer cells. nih.govresearchgate.net This reduction in AR-V7 levels can re-sensitize cancer cells to treatments like enzalutamide. nih.gov The ability to suppress AR-V7 expression makes rhizochalin derivatives promising candidates for the treatment of advanced, drug-resistant prostate cancer. nih.gov The elimination of the sugar moiety in rhizochalin appears to be important for the ability to suppress AR signaling. nih.gov

Data Tables

Table 1: In Vitro Activity of Rhizochalin Derivatives in Prostate Cancer Cells

CompoundCytotoxic ActivityAnti-proliferative ActivityPro-apoptotic ActivityAutophagy InhibitionAR Signaling Inhibition
Rhizochalinin (2) ++++++++++++
18-hydroxyrhizochalinin (4) ++++++++++++
Aglycone of Rhizochalin +++++++-
18-aminorhizochalin ++++-
18-oxorhizochalin +++++++++++

Activity levels are qualitatively summarized as high (+++), moderate (++), low (+), or no activity (–) based on published research. nih.gov

Table 2: Mechanistic Effects of Rhizochalin and its Derivatives

MechanismEffectKey Proteins/MarkersReference
Apoptosis InductionCaspase-3, -7, -9 activation, PARP cleavage, increased BAD, decreased Bcl-2 nih.govresearchgate.net
Mitochondrial Disruption Membrane permeabilization, ROS upregulationRelease of Cytochrome C and AIF nih.gov
AMPK Activation Phosphorylation of AMPK, inhibition of mTOR signalingp-AMPK, p-Raptor jst.go.jp
Cell Cycle G2/M Phase Arrest- nih.gov
Autophagy InhibitionIncreased LC3B-II nih.gov
AR Signaling Downregulation of AR-V7Decreased AR-V7 protein and mRNA nih.govresearchgate.net
Downregulation of Androgen Receptor Splice Variant 7 (AR-V7) Expression

A critical aspect of this compound's activity is its ability to downregulate the expression of the androgen receptor splice variant 7 (AR-V7). researchgate.netoncotarget.com AR-V7 is a constitutively active transcription factor that lacks the ligand-binding domain, rendering it insensitive to standard androgen receptor-targeting therapies like enzalutamide and abiraterone. oncotarget.comoncotarget.com The expression of AR-V7 is a known mechanism of resistance in CRPC. oncotarget.comoncotarget.com

Studies have shown that this compound significantly reduces AR-V7 protein levels in prostate cancer cell lines that express this variant, such as 22Rv1 and VCaP. oncotarget.com This downregulation occurs without affecting the full-length androgen receptor (AR-FL), suggesting a specific mechanism of action. oncotarget.com The reduction in AR-V7 expression contributes substantially to the compound's ability to inhibit the growth and proliferation of prostate cancer cells. oncotarget.com

Resensitization of Cells to Androgen Receptor-Targeting Therapeutics

A significant consequence of AR-V7 downregulation by this compound is the resensitization of cancer cells to androgen receptor (AR)-targeting drugs. researchgate.netoncotarget.com By reducing the levels of the resistant AR-V7 variant, this compound allows drugs like enzalutamide, which target the AR-FL, to regain their efficacy. oncotarget.com This has been observed in CRPC cells that are positive for AR-V7, where treatment with this compound restored sensitivity to enzalutamide. researchgate.netoncotarget.com Furthermore, this compound has been shown to enhance the cytotoxic effects of taxanes, another class of chemotherapy used in prostate cancer treatment. researchgate.net

Identification of Specific Molecular Targets (e.g., Voltage-Gated Potassium Channels)

The molecular mechanism of this compound extends beyond AR signaling. Voltage-gated potassium channels have been identified as a direct molecular target. researchgate.netnih.gov These channels are involved in various cellular processes, including the regulation of cell membrane potential and proliferation. nih.gov Specifically, this compound has been shown to inhibit heag1 (Kv10.1) and Kv1.3, two voltage-gated potassium channels found in prostate cancer cells. researchgate.net The inhibition of these channels is believed to contribute to the induction of caspase-dependent apoptosis. nih.govresearchgate.net

ChannelEffect of this compound
heag1 (Kv10.1) Half maximal inhibition at 10 µM in a fast and reversible manner. researchgate.net
Kv1.3 Required higher concentrations for effective reduction of currents compared to heag1. researchgate.net
herg1 (Kv11.1) Weaker inhibition compared to heag1. researchgate.net

In Vivo Efficacy Studies in Preclinical Animal Models

Antitumor Effects in Xenograft Models

The in vivo efficacy of this compound has been evaluated in mouse xenograft models using human prostate cancer cell lines. researchgate.netnih.gov In these models, the administration of this compound resulted in a significant reduction in tumor growth and mass. researchgate.netnih.gov

The antitumor effect was most pronounced in xenografts derived from AR-V7 positive cells, aligning with the in vitro findings. researchgate.netnih.gov For instance, in a 22Rv1 xenograft model (AR-V7 positive), this compound reduced tumor growth by 46.8%, while in a PC-3 model (AR-V7 negative), the reduction was 27.0%. researchgate.net This demonstrates the compound's potent activity against tumors harboring this specific resistance mechanism. The reduction in tumor growth was accompanied by an increased fraction of apoptotic tumor cells. researchgate.netnih.gov

Xenograft ModelCell LineAR-V7 StatusTumor Growth ReductionReference
MousePC-3Negative27.0% (p = 0.0156) researchgate.net
Mouse22Rv1Positive46.8% (p = 0.047) researchgate.net

Antimicrobial Activities

In addition to its anticancer properties, Rhizochalin and its analogs have been reported to exhibit antimicrobial activities, including antibacterial and antifungal effects. scispace.comresearchgate.netnih.gov Specifically, Rhizochalin has shown activity against Staphylococcus aureus. nih.gov

Future Research Trajectories and Preclinical Development Prospects of Rhizochalin D

Comprehensive Mechanistic Elucidation of Novel Biological Activities

While the parent compound, rhizochalin, and its semi-synthetic derivative, rhizochalinin (B15139298), have demonstrated a range of biological activities including cytotoxicity and inhibition of pro-survival autophagy in cancer cells, the specific mechanisms of action for Rhizochalin D remain largely unexplored. mdpi.commdpi.com Future research must focus on a comprehensive elucidation of its molecular targets and signaling pathways.

Initial investigations should aim to confirm if this compound shares the known activities of its congeners, such as the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov Given that rhizochalinin has been shown to suppress the Akt pathway and inhibit autophagy in glioblastoma and prostate cancer models, it is plausible that this compound may exert similar effects. nih.govnih.gov Proteomic and genomic profiling of cells treated with this compound will be invaluable in identifying its primary cellular targets and downstream signaling cascades.

A particularly intriguing area of investigation is the potential for this compound to modulate aquaglyceroporins. The peracetyl aglycon of rhizochalin has been identified as an inhibitor of glycerol (B35011) permeability, suggesting an interaction with these membrane channels. mdpi.compreprints.org Given its unique lipophilic chain, this compound may exhibit distinct modulatory effects on aquaglyceroporins, which are implicated in various physiological and pathological processes.

Furthermore, the structural similarity of rhizochalins to sphingolipids suggests that this compound could interfere with sphingolipid metabolism and signaling. mdpi.commdpi.com This is a critical area for future research, as dysregulation of sphingolipid homeostasis is linked to numerous diseases, including cancer and inflammatory conditions. mdpi.commetabolon.com

Exploration of Combination Therapies with Established Therapeutic Agents

The principle of combination therapy, which utilizes drugs with different mechanisms of action to enhance efficacy and overcome resistance, is a cornerstone of modern cancer treatment. msdmanuals.comnih.gov The unique biological activities of this compound make it a promising candidate for combination regimens with existing therapeutic agents.

Given the demonstrated synergy between the related compound rhizochalinin and EGFR inhibitors in glioblastoma models, a similar approach should be explored for this compound. nih.gov Combining this compound with targeted therapies that inhibit key cancer-driving pathways could lead to synergistic antitumor effects. For instance, its potential to inhibit pro-survival autophagy could be leveraged to sensitize cancer cells to conventional chemotherapeutics or other targeted agents that induce this cellular stress response. mdpi.com

Another promising avenue is the combination of this compound with agents that modulate the tumor microenvironment. Its potential immunomodulatory effects, as suggested by studies on related compounds, could be harnessed to enhance the efficacy of immunotherapies. researchgate.net Furthermore, combining this compound with drugs that target different aspects of cancer cell metabolism, such as glycolysis inhibitors, could exploit the metabolic vulnerabilities of tumors.

Preclinical studies will be essential to identify the most effective and synergistic drug combinations. These studies should evaluate various dosing schedules and ratios to optimize the therapeutic index and minimize potential toxicities. The rationale for combining this compound with other agents lies in its potential to attack cancer cells through multiple, complementary pathways, thereby increasing the likelihood of a durable therapeutic response.

Development of Preclinical Pharmacokinetic and Pharmacodynamic Models

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is critical for its successful preclinical development. nih.gov Preclinical PK/PD models are essential for predicting the time course of drug action and for establishing a rational basis for dosing regimens in future clinical trials.

Initial in vitro and in vivo studies will be necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. As a lipophilic molecule, its distribution and metabolism are of particular interest. Studies on other marine-derived sphingolipids can provide a framework for these investigations. nih.gov Understanding how the unique C29 chain of this compound influences its metabolic stability and tissue distribution will be a key research focus.

The development of robust bioanalytical methods for the quantification of this compound and its potential metabolites in biological matrices is a prerequisite for accurate PK studies. These methods will enable the determination of key PK parameters such as clearance, volume of distribution, and half-life.

Integrated PK/PD modeling will be employed to establish a quantitative relationship between drug exposure and the observed biological effects. metabolon.com This will involve correlating the concentration of this compound in plasma and target tissues with pharmacodynamic markers, such as the inhibition of specific signaling pathways or the induction of apoptosis. These models will be instrumental in optimizing dosing schedules to maximize efficacy while minimizing potential toxicity.

Innovations in Drug Delivery Systems for Targeted Preclinical Applications

The lipophilic nature of this compound presents both challenges and opportunities for its formulation and delivery. While its poor water solubility may hinder conventional administration, it also makes it an ideal candidate for encapsulation within various nano-drug delivery systems. dovepress.comnih.gov These systems can enhance solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells.

Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, are particularly well-suited for delivering lipophilic drugs like this compound. tandfonline.comresearchgate.net These carriers can protect the drug from premature degradation, prolong its circulation time, and facilitate its accumulation at the target site through passive or active targeting mechanisms. For instance, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on cancer cells.

Polymeric nanoparticles also offer a versatile platform for the delivery of this compound. tandfonline.com These systems can be engineered to provide controlled and sustained release of the encapsulated drug, which can help to maintain therapeutic concentrations over an extended period and reduce the frequency of administration.

The development of targeted drug delivery systems for this compound will be a key focus of preclinical research. By encapsulating the compound in nanocarriers, it may be possible to enhance its therapeutic index, reduce off-target side effects, and overcome potential drug resistance mechanisms. These innovative delivery strategies hold the promise of unlocking the full therapeutic potential of this unique marine natural product.

Q & A

Q. What are the primary structural characteristics of Rhizochalin D, and how are they validated experimentally?

this compound is a sphingolipid-like marine compound with a glycosylated structure, featuring distinct substituents (e.g., hydroxyl, amino, or keto groups) on its long-chain fatty acid backbone. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular weight, functional groups, and stereochemistry. For example, derivatives like 18-hydroxyrhizochalinin are characterized using hydrolysis followed by comparative analysis with synthetic analogs .

Q. What experimental models are commonly used to study this compound’s bioactivity, and what parameters ensure reproducibility?

Common models include human cancer cell lines (e.g., HT-29 colon cancer, castration-resistant prostate cancer cells) and in vivo xenografts. Reproducibility requires strict adherence to protocols for cell culture conditions (e.g., passage number, media composition), compound dissolution (e.g., DMSO stock concentration), and dose-response validation. Detailed methods for apoptosis assays (e.g., caspase-3 activation, PARP cleavage) and autophagy inhibition (e.g., LC3-B-I/II expression) should be documented in supplementary materials to enable replication .

Q. How is this compound sourced and isolated from marine sponges, and what challenges arise in purification?

this compound is isolated from the sponge Rhizochalina incrustata via solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques (e.g., HPLC, column chromatography). Challenges include low natural abundance, structural instability during isolation, and co-elution with analogs like Rhizochalin A/B. Purity is confirmed via high-resolution MS and comparative NMR with synthetic standards .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antitumor effects, and how are conflicting signaling pathways resolved?

this compound’s aglycon (AglRhz) induces apoptosis via AMPK-mediated inhibition of mTOR-p70S6K-ERK signaling and suppression of AP-1 activity. Conflicting data on autophagy inhibition (e.g., LC3-B-I/II modulation) may arise from cell-type-specific responses or off-target effects. Resolution strategies include orthogonal assays (e.g., electron microscopy for autophagosome visualization) and genetic knockdown (e.g., AMPK siRNA) to isolate primary mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?

SAR analysis reveals that 18-keto derivatives exhibit higher pro-apoptotic activity than 18-hydroxy or 18-amino analogs. Aglycones (e.g., rhizochalinin) generally surpass glycosides in cytotoxicity due to improved membrane permeability. Key modifications include sugar moiety removal and functional group substitutions, validated via cytotoxicity assays (e.g., IC50 determination in prostate cancer models) .

Q. What experimental designs address discrepancies in reported autophagy inhibition by this compound derivatives?

Discrepancies (e.g., LC3-B-I/II expression variability) require dose-response studies, time-course analyses, and combination treatments with autophagy inducers/inhibitors (e.g., chloroquine). Multi-omics approaches (e.g., proteomics, phospho-kinase arrays) can identify off-target pathways, while in vivo validation ensures biological relevance .

Q. How are in vivo efficacy and safety profiles of this compound evaluated, and what metrics ensure translational relevance?

In vivo studies use xenograft models to measure tumor volume reduction, survival rates, and toxicity markers (e.g., liver/kidney function tests). Pharmacokinetic parameters (e.g., bioavailability, half-life) are assessed via LC-MS/MS. Compliance with NIH guidelines (e.g., ARRIVE for preclinical reporting) ensures rigor .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values, validated via ANOVA with post-hoc tests (e.g., Tukey’s). For apoptosis/autophagy markers, apply multivariate analysis (e.g., PCA) to cluster mechanistic pathways. Replicate counts (n ≥ 3) and power analysis ensure robustness .

Q. How should researchers document synthetic protocols for this compound derivatives to ensure reproducibility?

Include step-by-step procedures for hydrolysis, glycosylation, and functional group modifications. Specify reagent sources (e.g., Sigma-Aldridch catalog numbers), reaction conditions (e.g., temperature, pH), and purification yields. Provide NMR/MS spectra in supplementary files with peak assignments .

Q. What strategies validate the specificity of this compound’s AMPK activation in complex cellular environments?

Combine genetic (e.g., AMPK knockout cells) and pharmacological (e.g., compound C inhibition) approaches. Use phospho-specific antibodies for AMPKα (Thr172) and downstream targets (e.g., Raptor Ser792). Cross-validate with metabolic assays (e.g., glucose uptake) to confirm functional AMPK activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.